4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid
CAS No.: 773872-82-5
Cat. No.: VC8136187
Molecular Formula: C15H12ClFO4
Molecular Weight: 310.7 g/mol
* For research use only. Not for human or veterinary use.
![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid - 773872-82-5](/images/structure/VC8136187.png)
Specification
CAS No. | 773872-82-5 |
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Molecular Formula | C15H12ClFO4 |
Molecular Weight | 310.7 g/mol |
IUPAC Name | 4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxybenzoic acid |
Standard InChI | InChI=1S/C15H12ClFO4/c1-20-14-7-9(15(18)19)5-6-13(14)21-8-10-11(16)3-2-4-12(10)17/h2-7H,8H2,1H3,(H,18,19) |
Standard InChI Key | CLZAQDAEOKYWOY-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC(=C1)C(=O)O)OCC2=C(C=CC=C2Cl)F |
Canonical SMILES | COC1=C(C=CC(=C1)C(=O)O)OCC2=C(C=CC=C2Cl)F |
Introduction
Structural and Molecular Features
Molecular Architecture
The compound features a benzoic acid backbone substituted at the 3-position with a methoxy group (-OCH₃) and at the 4-position with a (2-chloro-6-fluorobenzyl)oxy group. Key structural attributes include:
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Chloro-fluorobenzyl ether: The 2-chloro-6-fluorophenyl moiety introduces steric and electronic effects that enhance binding affinity to biological targets .
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Methoxy group: Electron-donating properties influence the compound’s solubility and interaction with hydrophobic pockets in enzymes .
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Carboxylic acid: Provides hydrogen-bonding capability and pH-dependent ionization (pKa ≈ 4.2) .
The SMILES notation (COC1=C(C=CC(=C1)C(=O)O)OCC2=C(C=CC=C2Cl)F) and InChIKey (CLZAQDAEOKYWOY-UHFFFAOYSA-N) uniquely identify its stereoelectronic profile .
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Weight | 310.70 g/mol |
XLogP3-AA | 3.6 |
Topological Polar Surface Area | 55.8 Ų |
Hydrogen Bond Donors | 1 (COOH group) |
Hydrogen Bond Acceptors | 5 |
Rotatable Bonds | 5 |
Melting Point | 215–217°C (predicted) |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a two-step process:
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Esterification: 4-Hydroxy-3-methoxybenzoic acid reacts with 2-chloro-6-fluorobenzyl chloride in the presence of potassium carbonate (K₂CO₃) to form the intermediate ester .
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Acidification: The ester undergoes hydrolysis under acidic conditions (e.g., HCl/EtOH) to yield the free carboxylic acid .
Reaction Scheme:
Industrial Optimization
Industrial protocols employ continuous flow reactors to enhance yield (≥85%) and purity (≥98%). Purification is achieved via recrystallization from ethanol/water mixtures or silica gel chromatography .
Biological Activity and Mechanisms
Antiproliferative Effects
In vitro studies demonstrate dose-dependent inhibition of breast (MCF-7), lung (A549), and colon (HCT-116) cancer cell lines (IC₅₀ = 12–28 μM) . Mechanistic insights include:
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HDAC Inhibition: Analogous to DHBA (dihydroxybenzoic acid), the compound may suppress histone deacetylase (HDAC) activity, elevating acetylated histone H3 levels and reactivating tumor suppressor genes .
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Apoptosis Induction: Caspase-3 activation and ROS overproduction trigger mitochondrial apoptosis pathways .
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Cell Cycle Arrest: G2/M phase arrest correlates with cyclin B1 downregulation and p21 upregulation .
Table 2: Antiproliferative Activity Against Select Cell Lines
Cell Line | IC₅₀ (μM) | Mechanism |
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MCF-7 | 12.4 | Caspase-3 activation, ROS ↑ |
A549 | 18.7 | HDAC inhibition, p21 ↑ |
HCT-116 | 27.9 | G2/M arrest, cyclin B1 ↓ |
Applications in Material Science
The compound serves as a precursor for:
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Polymer Synthesis: Functionalization of polyesters and polyamides via carboxylate coupling.
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Dendrimers: Core building block for pH-responsive drug delivery systems.
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Coordination Complexes: Chelates with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications.
Comparison with Structural Analogs
Table 3: Key Analogs and Their Properties
Compound | Substituents | Bioactivity (IC₅₀, μM) |
---|---|---|
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid | 2-F instead of 2-Cl-6-F | 45.2 (MCF-7) |
4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoic acid | 4-Cl instead of 2-Cl-6-F | 32.1 (A549) |
4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid | 4-F instead of 6-F | 19.8 (HCT-116) |
The 2-chloro-6-fluoro substitution confers superior HDAC inhibition compared to mono-halogenated analogs, likely due to enhanced van der Waals interactions .
Future Perspectives
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Therapeutic Development: Structure-activity relationship (SAR) studies to optimize HDAC affinity.
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Drug Delivery Systems: Encapsulation in nanoparticles to improve bioavailability.
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Environmental Impact Assessments: Long-term ecotoxicity studies in aquatic models.
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